2-Ethylpyridin-3-amine
Overview
Description
2-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by an ethyl group attached to the second carbon and an amino group attached to the third carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyridin-3-amine typically involves the reaction of 2-ethylpyridine with ammonia or an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, which provide good yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high purity and yield. The exact methods can vary, but they often include steps to purify the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Ethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, aiding in its interaction with lipid membranes and potentially affecting cellular pathways .
Comparison with Similar Compounds
2-Methylpyridin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Propylpyridin-3-amine: Contains a propyl group instead of an ethyl group.
3-Aminopyridine: Lacks the ethyl group, having only the amino group attached to the pyridine ring.
Uniqueness: 2-Ethylpyridin-3-amine is unique due to the presence of both an ethyl and an amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-ethylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIZYKRCAPLHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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